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Compound of Interest

Compound Name: 3-Bromo-5-nitropyridin-4-amine

Cat. No.: B114618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-5-nitropyridin-4-amine is a key heterocyclic building block utilized in the synthesis

of a variety of pharmacologically active molecules. Its distinct substitution pattern, featuring an

amine, a nitro group, and a bromine atom on a pyridine ring, provides multiple reactive sites for

strategic chemical modifications. This trifunctional nature allows for the construction of complex

molecular architectures, particularly fused heterocyclic systems that are prevalent in many

targeted therapeutics. This document provides detailed application notes and experimental

protocols for the use of 3-Bromo-5-nitropyridin-4-amine as an intermediate in the synthesis

of kinase inhibitors, a prominent class of drugs in oncology and immunology.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-5-nitropyridin-4-amine is

presented in the table below.
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Property Value Reference

CAS Number 89284-05-9 [1]

Molecular Formula C₅H₄BrN₃O₂ [1]

Molecular Weight 218.01 g/mol [1]

Appearance Not specified, likely a solid

Purity ≥96% (commercially available) [1]

Storage 4°C, protect from light [1]

Applications in Pharmaceutical Synthesis
3-Bromo-5-nitropyridin-4-amine is a valuable precursor for the synthesis of kinase inhibitors,

particularly those targeting the PI3K/Akt signaling pathway. The pyridine core can be

elaborated into various fused heterocyclic systems, such as pyrazolopyrimidines, which are

known to bind to the ATP-binding pocket of kinases. The bromo and nitro functionalities allow

for sequential reactions to build the desired molecular complexity.

A representative synthetic application is the construction of a pyrazolo[3,4-d]pyrimidine core, a

scaffold found in numerous Akt inhibitors like AZD5363 (Capivasertib).[2] The general synthetic

strategy involves:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a

nucleophile, often a nitrogen-containing heterocycle, to introduce a key side chain.

Reduction of the Nitro Group: The nitro group is readily reduced to an amine, which is then

poised for cyclization.

Cyclization: The newly formed diamine can be cyclized with a suitable one-carbon synthon to

form the pyrimidine ring of the pyrazolo[3,4-d]pyrimidine system.

Further Functionalization: The remaining positions on the heterocyclic core can be further

modified, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to

complete the synthesis of the target drug molecule.
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Experimental Protocols
The following are detailed, representative protocols for key transformations involving 3-Bromo-
5-nitropyridin-4-amine and its derivatives.

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine
Intermediate
This protocol outlines a plausible multi-step synthesis of a key pyrazolo[3,4-d]pyrimidine

intermediate from 3-Bromo-5-nitropyridin-4-amine, based on established synthetic

methodologies for related compounds.

Step 1: Nucleophilic Aromatic Substitution with Hydrazine

This step involves the displacement of the bromine atom with hydrazine to form a

hydrazinylpyridine intermediate.

Reaction Scheme:

3-Bromo-5-nitropyridin-4-amine + Hydrazine → 3-Hydrazinyl-5-nitropyridin-4-amine +

HBr

Reagents and Materials:

3-Bromo-5-nitropyridin-4-amine (1.0 eq)

Hydrazine hydrate (2.0 eq)

Ethanol (solvent)

Round-bottom flask with reflux condenser

Magnetic stirrer and heating mantle

Procedure:

Dissolve 3-Bromo-5-nitropyridin-4-amine in ethanol in a round-bottom flask.
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Add hydrazine hydrate dropwise to the solution at room temperature.

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by TLC.

After completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Expected Yield: 70-85%

Step 2: Reduction of the Nitro Group

The nitro group of the hydrazinylpyridine intermediate is reduced to an amine to form a

diaminopyridine derivative.

Reaction Scheme:

3-Hydrazinyl-5-nitropyridin-4-amine + Reducing Agent → 3-Hydrazinyl-5-aminopyridin-4-

amine

Reagents and Materials:

3-Hydrazinyl-5-nitropyridin-4-amine (1.0 eq)

Palladium on carbon (Pd/C, 10 mol%)

Methanol (solvent)

Hydrogen gas supply or a hydrogen transfer reagent like ammonium formate

Reaction vessel suitable for hydrogenation

Procedure:

Suspend 3-Hydrazinyl-5-nitropyridin-4-amine and Pd/C in methanol in a suitable reaction

vessel.
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Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (or add

ammonium formate).

Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by

TLC.

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Expected Yield: 90-98%

Step 3: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

The diaminopyridine derivative is cyclized with a suitable reagent, such as triethyl orthoformate,

to form the fused pyrazolopyrimidine ring system.

Reaction Scheme:

3-Hydrazinyl-5-aminopyridin-4-amine + Triethyl orthoformate → 1H-Pyrazolo[3,4-

d]pyrimidin-4-amine derivative

Reagents and Materials:

3-Hydrazinyl-5-aminopyridin-4-amine (1.0 eq)

Triethyl orthoformate (excess)

p-Toluenesulfonic acid (catalytic amount)

Round-bottom flask with reflux condenser

Procedure:

Combine the diaminopyridine derivative and a catalytic amount of p-toluenesulfonic acid in

excess triethyl orthoformate.

Heat the mixture to reflux for 3-5 hours.
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Monitor the reaction progress by TLC.

After completion, cool the reaction mixture and remove the excess triethyl orthoformate

under reduced pressure.

The crude product can often be purified by recrystallization or column chromatography.

Expected Yield: 60-80%

Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of the pyrazolo[3,4-

d]pyrimidine intermediate.

Step Reaction Reagents Solvent Time (h)
Temperat
ure (°C)

Yield (%)

1

Nucleophili

c Aromatic

Substitutio

n

Hydrazine

hydrate
Ethanol 4-6 Reflux 70-85

2

Nitro

Group

Reduction

Pd/C, H₂

(or

HCOONH₄

)

Methanol 2-4
Room

Temp.
90-98

3 Cyclization

Triethyl

orthoformat

e, p-TsOH

Neat 3-5 Reflux 60-80

Signaling Pathway and Experimental Workflow
Visualization
The synthesized pyrazolo[3,4-d]pyrimidine derivatives are often designed to target protein

kinases involved in cell signaling pathways critical for cancer cell growth and survival. A key

target is the PI3K/Akt pathway.
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Caption: PI3K/Akt Signaling Pathway and the inhibitory action of a pyrazolo[3,4-d]pyrimidine-

based Akt inhibitor.

The general workflow for the synthesis and evaluation of a kinase inhibitor from 3-Bromo-5-
nitropyridin-4-amine is depicted below.
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Caption: General workflow for the synthesis of a kinase inhibitor from 3-Bromo-5-nitropyridin-
4-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

